1-(Benzyloxy)-2-(3-methoxystyryl)benzene

Sarpogrelate synthesis Catalytic hydrogenation Process chemistry

1-(Benzyloxy)-2-(3-methoxystyryl)benzene is a trans-stilbene derivative classified as a sarpogrelate intermediate, also catalogued as Sarpogrelate Impurity 17. This compound serves as a critical penultimate precursor in the synthesis of the 5-HT2 receptor antagonist sarpogrelate, undergoing catalytic hydrogenation to yield 2-[2-(3-methoxyphenyl)ethyl]phenol.

Molecular Formula C22H20O2
Molecular Weight 316.4 g/mol
CAS No. 1072930-86-9
Cat. No. B1278122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-2-(3-methoxystyryl)benzene
CAS1072930-86-9
Molecular FormulaC22H20O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C=CC2=CC=CC=C2OCC3=CC=CC=C3
InChIInChI=1S/C22H20O2/c1-23-21-12-7-10-18(16-21)14-15-20-11-5-6-13-22(20)24-17-19-8-3-2-4-9-19/h2-16H,17H2,1H3
InChIKeyYMHAQZODPXEMNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzyloxy)-2-(3-methoxystyryl)benzene (CAS 1072930-86-9): Core Sarpogrelate Intermediate and Impurity Marker for Pharmaceutical Development


1-(Benzyloxy)-2-(3-methoxystyryl)benzene is a trans-stilbene derivative classified as a sarpogrelate intermediate, also catalogued as Sarpogrelate Impurity 17 . This compound serves as a critical penultimate precursor in the synthesis of the 5-HT2 receptor antagonist sarpogrelate, undergoing catalytic hydrogenation to yield 2-[2-(3-methoxyphenyl)ethyl]phenol [1]. Its structure, featuring a benzyloxy group ortho to a 3-methoxystyryl moiety, provides a strategically protected phenol for downstream alkylation and a rigid stilbene core that dictates reactivity and impurity profiling characteristics [2].

Why Generic Stilbene Intermediates Cannot Substitute for 1-(Benzyloxy)-2-(3-methoxystyryl)benzene in Sarpogrelate Synthesis


Substitution of 1-(benzyloxy)-2-(3-methoxystyryl)benzene with a generic stilbene or a different sarpogrelate intermediate in a synthetic pathway is not feasible because its ortho-benzyloxy-3'-methoxystyryl substitution pattern is specifically engineered for the sequential deprotection-alkylation sequence that constructs the sarpogrelate pharmacophore [1]. Closely related impurities, such as the saturated analog Sarpogrelate Impurity 23, lack the styryl double bond, altering the hydrogenation product profile and making the compound unsuitable as a direct precursor . Furthermore, the compound's distinct LogP of 5.6 and HPLC retention behavior are critical for its utility as a reference standard in sarpogrelate impurity profiling; a generic alternative would not co-elute or behave identically during method validation [2].

Quantitative Differentiation of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene from Its Closest Sarpogrelate Impurity Analogs


Hydrogenation Yield to the Key Des-Benzyl Phenol Intermediate

1-(Benzyloxy)-2-(3-methoxystyryl)benzene undergoes Pd/C-catalyzed hydrogenation to yield 2-[2-(3-methoxyphenyl)ethyl]phenol at a reported yield of 94.9% under mild conditions (20.0 °C, 100.0 kPa H2, 6.0 h) [1]. This represents a near-quantitative transformation of the styryl double bond and benzyl ether cleavage in a single step. In contrast, the corresponding saturated impurity, 1-(benzyloxy)-2-(3-methoxyphenethyl)benzene (Sarpogrelate Impurity 23), would require a different deprotection strategy entirely and cannot access this convergent step, making the target compound the superior late-stage intermediate for sarpogrelate assembly.

Sarpogrelate synthesis Catalytic hydrogenation Process chemistry

Orthogonal Reactivity of the Stilbene Olefin vs. the Benzyl Ether

The target compound incorporates two reducible functionalities: a styryl C=C bond and a benzyl C–O bond. Under the described hydrogenation conditions, both are simultaneously reduced to afford the fully saturated phenol in 94.9% yield [1]. For a hypothetical analog containing only a benzyl ether without the styryl olefin (e.g., Sarpogrelate Impurity 23), chemoselective debenzylation would require alternative, often harsher conditions (e.g., BBr3 or HBr) that risk decomposition of acid-sensitive downstream functionalities . The target compound’s internal styryl unit thus acts as an in-situ ‘activator’ for mild tandem reduction, a tactical advantage documented in sarpogrelate process patents.

Chemoselective reduction Protecting group strategy Sarpogrelate intermediate

HPLC Purity Specification for Impurity Reference Standard Use

Commercial supplies of 1-(benzyloxy)-2-(3-methoxystyryl)benzene designated as Sarpogrelate Impurity 17 are routinely offered with a certified HPLC purity of ≥98% (some vendors specify 99%) . This level of purity is essential for a reference standard used in analytical method validation and quality control release testing. By comparison, less specialized sarpogrelate intermediates (e.g., Sarpogrelate Impurity 23) are not always supplied with a comparable ≤2% impurity specification, making the target compound a more reliable standard for quantitative impurity determination in sarpogrelate drug substance .

Pharmaceutical quality control Impurity profiling Method validation

Structural Distinction as the Unsaturated Styryl Impurity Marker

In sarpogrelate hydrochloride synthesis, 1-(benzyloxy)-2-(3-methoxystyryl)benzene is identified as a process-related impurity carrying a stilbene (C=C) core, whereas the API itself and most other impurities contain a saturated bibenzyl scaffold . Its distinct UV chromophore (λmax ~300–330 nm) enables selective detection at wavelengths where the saturated impurity analogs exhibit negligible absorption [1]. This differential UV activity facilitates simultaneous detection and quantification during HPLC-UV analysis of sarpogrelate drug substance, reducing interference from co-eluting saturated impurities.

Process impurity identification Stilbene vs. bibenzyl Sarpogrelate quality control

LogP Differential and Chromatographic Retention Behavior

The predicted LogP of 1-(benzyloxy)-2-(3-methoxystyryl)benzene is 5.6, while the saturated analog Sarpogrelate Impurity 23 (C22H22O2) exhibits a slightly higher predicted LogP of approximately 6.0 due to the loss of the polarizable double bond and increased molecular flexibility [1][2]. Under typical reversed-phase HPLC conditions (C18 column, acetonitrile/water gradient), the target compound elutes earlier than Impurity 23, providing baseline resolution critical for accurate quantification. This predictable retention difference, driven by the stilbene dipole, is a key advantage in method development for sarpogrelate impurity panels.

Hydrophobicity Reverse-phase HPLC Impurity separation

Optimal Procurement Use-Cases for 1-(Benzyloxy)-2-(3-methoxystyryl)benzene Based on Quantitative Differentiation


Pharmaceutical Impurity Reference Standard for Sarpogrelate ANDA/DMF Submissions

For generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) for sarpogrelate hydrochloride tablets, procurement of 1-(benzyloxy)-2-(3-methoxystyryl)benzene as Sarpogrelate Impurity 17 is essential. Its ≥98% HPLC purity and distinct 300–330 nm UV absorption [1] make it suitable for method validation and system suitability testing per ICH Q2(R1) guidelines, ensuring accurate quantification of this specific process impurity at levels as low as 0.05%.

Process Development and Scale-Up of Sarpogrelate API via the Heck-Hydrogenation Route

In process R&D laboratories optimizing sarpogrelate synthesis, the target compound is the direct precursor to the key phenol intermediate. Its one-pot hydrogenation-hydrogenolysis capability yields 94.9% of 2-[2-(3-methoxyphenyl)ethyl]phenol under mild conditions [2], offering a significant advantage over alternative intermediates that require separate deprotection steps. Procuring this specific stilbene intermediate enables process chemists to evaluate catalyst loading, solvent, and pressure parameters on a well-defined substrate.

Stilbene Structure-Activity Relationship (SAR) Probe in Medicinal Chemistry

For academic or industrial medicinal chemistry groups studying stilbene-based 5-HT2 receptor ligands, the compound serves as a structurally characterized scaffold bearing both a benzyloxy donor and a methoxy acceptor substituent. Its trans-stilbene geometry and LogP of 5.6 [3] provide a reference point for correlating physicochemical properties with biological activity when compared against cis-stilbene or saturated bibenzyl analogs, aiding in the design of novel serotonergic agents.

Analytical Method Development for Forced Degradation Studies of Sarpogrelate

In forced degradation studies of sarpogrelate drug substance (oxidative, thermal, photolytic), the stilbene impurity can arise as a degradation product. Having the authentic reference standard with confirmed 99% purity allows quality control laboratories to establish relative retention times, UV spectral purity, and response factors in stability-indicating HPLC methods, which is a specific requirement for ICH Q1A(R2) stability testing of the API.

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